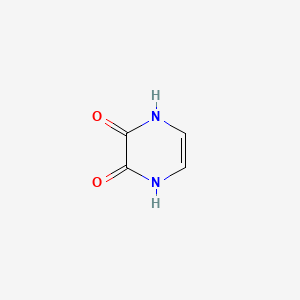

Pyrazine-2,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dihydropyrazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-4(8)6-2-1-5-3/h1-2H,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGLZLCKRXOFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379178 | |

| Record name | Pyrazine-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-18-0, 221303-72-6 | |

| Record name | 1,4-Dihydro-2,3-pyrazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221303-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pyrazine-2,3-diol: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation

This in-depth technical guide serves as a definitive resource for researchers, scientists, and drug development professionals on the chemical properties and structural elucidation of pyrazine-2,3-diol. We will explore the fundamental aspects of this heterocyclic compound, from its tautomeric nature to the advanced analytical workflows required for its comprehensive characterization. This document is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding.

The this compound Core: A Privileged Scaffold in Chemistry

This compound, also known by its IUPAC name pyrazine-2,3(1H,4H)-dione, is a nitrogen-containing heterocyclic compound that has garnered significant attention in various scientific fields. Its structural framework is a key component in numerous biologically active molecules and functional materials. The presence of hydroxyl groups on the pyrazine ring imparts a unique electronic and steric profile, making it a versatile building block for organic synthesis and a molecule of interest for medicinal chemistry explorations.

The core of its chemical personality lies in its ability to exist in different tautomeric forms, a characteristic that profoundly influences its reactivity, solubility, and spectroscopic properties. Understanding and controlling this tautomerism is a critical aspect of working with this compound and its derivatives.

Fundamental Chemical Properties and Tautomeric Landscape

The chemical behavior of this compound is largely dictated by its existence as a mixture of tautomers in equilibrium. The three primary forms are the aromatic diol, the non-aromatic dioxo, and the intermediate keto-enol form. The position of this equilibrium is highly dependent on the solvent, pH, and temperature, which has significant implications for its reaction chemistry and analytical signature.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₂ | |

| Molecular Weight | 112.09 g/mol | |

| Appearance | White to light yellow powder | |

| Melting Point | >300 °C | |

| Solubility | Soluble in DMSO, limited solubility in water and other organic solvents | General scientific knowledge |

The interplay between these tautomeric forms is a dynamic process that must be considered when designing experiments or interpreting data. For instance, in the solid state, the dioxo form is often predominant, while in certain solvents, the other forms may be more populated.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Reactivity Profile

The most common synthetic route to this compound involves the condensation of an α-amino acid amide, such as glycinamide, with a 1,2-dicarbonyl compound like glyoxal, followed by an oxidation step. Variations of this approach allow for the synthesis of a wide range of substituted derivatives.

The reactivity of this compound is multifaceted. The oxygen atoms can act as nucleophiles, undergoing alkylation and acylation reactions. The nitrogen atoms, particularly in the dioxo form, can also be functionalized. The pyrazine ring itself can participate in electrophilic and nucleophilic substitution reactions, although the conditions required can be harsh.

A Methodical Approach to Structure Elucidation

Confirming the structure of this compound and its derivatives, especially with respect to the dominant tautomeric form, requires a synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating and comprehensive picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. For this compound, it provides invaluable information about the proton and carbon environments, which are highly sensitive to the tautomeric form.

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is a critical experimental parameter as it can shift the tautomeric equilibrium.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Rationale: This initial spectrum provides information on the number of different proton environments and their multiplicities (splitting patterns). The chemical shifts of the ring protons and any NH or OH protons are highly indicative of the tautomeric form.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Rationale: This experiment reveals the number of unique carbon environments. The chemical shift of the carbons attached to oxygen is particularly diagnostic: a signal in the carbonyl region (~160-180 ppm) suggests the presence of the dioxo or keto-enol form, while a signal further upfield is characteristic of the diol form.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons.

-

Rationale: These 2D experiments are essential for unambiguously assigning all proton and carbon signals and piecing together the molecular framework, especially for more complex derivatives.

-

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Unveiling Molecular Weight and Composition

Mass spectrometry is a crucial tool for determining the molecular weight of a compound and confirming its elemental composition with high accuracy.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a solvent compatible with the ionization source, such as methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.

-

Mass Analysis: Employ a high-resolution mass analyzer (e.g., TOF or Orbitrap) to measure the mass-to-charge ratio (m/z) of the molecular ion with high precision.

-

Data Interpretation: Compare the experimentally determined accurate mass with the theoretical mass calculated for the expected elemental formula. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Trustworthiness: The high accuracy of HRMS provides a self-validating check on the elemental composition, which must be consistent with the structure proposed from NMR data.

X-ray Crystallography: The Definitive Solid-State Structure

For crystalline materials, single-crystal X-ray diffraction provides an unparalleled level of structural detail, offering an unambiguous three-dimensional picture of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. Grow single crystals of sufficient quality by slow evaporation of a saturated solution, vapor diffusion, or other suitable techniques.

-

Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

Authoritative Grounding: The result of a successful X-ray crystallography experiment is a definitive three-dimensional structure that confirms bond lengths, bond angles, and the predominant tautomeric form in the solid state.

Concluding Remarks

This compound is a molecule of significant chemical interest, with its properties and reactivity being intrinsically linked to its tautomeric nature. A thorough and accurate characterization of this compound and its analogs is essential for its effective application in research and development. The integrated analytical approach detailed in this guide, combining the strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides a robust and reliable framework for complete structure elucidation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70529, this compound. Retrieved from [Link].

An In-Depth Technical Guide to the Solubility and Stability of Pyrazine-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2,3-diol, a heterocyclic organic compound, is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrazine ring substituted with two hydroxyl groups, imparts unique physicochemical properties that are crucial for its behavior in biological systems. As with any potential therapeutic agent, a thorough understanding of its solubility and stability is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory requirements.

This technical guide provides a comprehensive overview of the core principles and practical methodologies for conducting solubility and stability studies on this compound. As a Senior Application Scientist, the narrative of this guide is grounded in the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The Structural Uniqueness of this compound: The Tautomeric Equilibrium

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its keto form, 1,4-dihydropyrazine-2,3-dione. This keto-enol tautomerism is a common phenomenon in heterocyclic compounds and significantly influences the molecule's properties, including its solubility, stability, and biological activity.

The equilibrium between the enol (diol) and keto (dione) forms is influenced by factors such as the solvent, pH, and temperature. In many cases, the keto form is thermodynamically more stable. Understanding this equilibrium is fundamental to designing meaningful solubility and stability studies, as the predominant tautomer will dictate the molecule's interactions with its environment.

Part 1: Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For this compound, its polar nature, due to the presence of nitrogen and oxygen atoms, suggests at least moderate solubility in polar solvents. However, the influence of its aromatic ring and potential for intermolecular hydrogen bonding in the solid state can impact its dissolution.

Rationale for Solvent Selection

The choice of solvents for solubility studies should be systematic and cover a range of polarities to mimic various physiological and formulation environments. The principle of "like dissolves like" is a guiding tenet.

-

Aqueous Media (Water and Buffers): As the primary physiological solvent, water is the most critical medium. Given that this compound possesses both hydrogen bond donors (-OH groups) and acceptors (N atoms), it is expected to have some degree of aqueous solubility. The pH of the aqueous medium is a crucial variable due to the potential for ionization of the hydroxyl groups. Therefore, solubility should be assessed across a physiologically relevant pH range (typically pH 1.2 to 7.4).

-

Organic Solvents: A selection of organic solvents with varying polarities provides insights into the molecule's behavior in different formulation systems (e.g., for parenteral or topical delivery). Commonly used solvents include:

-

Methanol and Ethanol: Polar protic solvents that can engage in hydrogen bonding.

-

Acetonitrile: A polar aprotic solvent.

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, often used for initial stock solutions in biological screening.

-

Propylene Glycol and Polyethylene Glycol (PEG): Common co-solvents in pharmaceutical formulations.

-

Experimental Protocols for Solubility Determination

Two primary types of solubility are typically determined: thermodynamic and kinetic solubility.

1.2.1. Thermodynamic (Equilibrium) Solubility

This is the true solubility of the most stable crystalline form of the compound in a given solvent at equilibrium. The shake-flask method is the gold standard for this determination.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, buffer, or organic solvent) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

1.2.2. Kinetic Solubility

Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when prepared by a specific method, typically from a concentrated stock solution in an organic solvent like DMSO. This is a high-throughput method often used in early drug discovery.

Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).

-

Precipitation Detection: Incubate the plate for a defined period (e.g., 2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Determination of Solubility: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Data Presentation: Solubility Profile

The solubility data for this compound should be presented in a clear and concise tabular format. While specific experimental data for this compound is not widely available in the public domain, the following table illustrates how such data would be presented. The values for 2,3-dihydroxypyridine, a structural analog, are included for illustrative purposes, as it is also soluble in water[1][2][3][4].

| Solvent System | Temperature (°C) | Solubility (mg/mL) - Illustrative | Method |

| Water | 25 | Soluble[1][2][4] | Shake-Flask |

| pH 1.2 Buffer | 37 | Expected to be soluble | Shake-Flask |

| pH 4.5 Buffer | 37 | Expected to be soluble | Shake-Flask |

| pH 7.4 Buffer | 37 | Expected to be soluble | Shake-Flask |

| Methanol | 25 | Likely soluble | Shake-Flask |

| Ethanol | 25 | Likely soluble | Shake-Flask |

| Acetonitrile | 25 | Moderately soluble | Shake-Flask |

| DMSO | 25 | Highly soluble | Shake-Flask |

Note: The term "soluble" for 2,3-dihydroxypyridine indicates good solubility in water, but quantitative values are not consistently reported across sources.

Part 2: Stability Studies (Forced Degradation)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Rationale for Stress Conditions

The selection of stress conditions is guided by regulatory guidelines, such as ICH Q1A(R2) and Q1B, and the chemical nature of the molecule. For this compound, the following stress conditions are critical:

-

Hydrolysis: The presence of amide-like linkages in the dione tautomer suggests susceptibility to hydrolysis across a range of pH values.

-

Oxidation: The electron-rich pyrazine ring and the hydroxyl groups may be susceptible to oxidation.

-

Photolysis: Aromatic systems can be prone to degradation upon exposure to light.

-

Thermal Stress: Elevated temperatures can induce degradation.

Experimental Protocols for Forced Degradation

The goal of forced degradation is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient concentration for detection and characterization, without completely degrading the parent compound.

2.2.1. Hydrolytic Degradation

Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) media.

-

Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-72 hours). Monitor the degradation at intermediate time points.

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method to determine the remaining parent compound and the formation of any degradation products.

2.2.2. Oxidative Degradation

Protocol:

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and incubate at room temperature or slightly elevated temperature for a defined period.

-

Sample Analysis: Analyze the samples at various time points using a stability-indicating HPLC method.

2.2.3. Photolytic Degradation

Protocol (following ICH Q1B guidelines):

-

Sample Preparation: Expose the solid this compound and a solution of the compound in a photostable, transparent container to a light source. Prepare a dark control sample wrapped in aluminum foil.

-

Stress Conditions: The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Sample Analysis: After the exposure period, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method.

2.2.4. Thermal Degradation

Protocol:

-

Sample Preparation: Place the solid this compound in a controlled-temperature environment (e.g., an oven).

-

Stress Conditions: Expose the sample to a high temperature (e.g., 80-100 °C) for a defined period.

-

Sample Analysis: At various time points, dissolve a portion of the solid sample in a suitable solvent and analyze by a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.

Method Development Strategy:

-

Column Selection: A reversed-phase C18 column is a common starting point for polar heterocyclic compounds.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar or less polar degradation products.

-

Detection: UV detection is suitable for this compound due to its aromatic nature. The detection wavelength should be chosen to provide good sensitivity for both the parent compound and its potential degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve adequate resolution between all peaks.

-

Forced Degradation Sample Analysis: The developed method must be challenged with samples from the forced degradation studies to demonstrate its ability to separate the parent peak from all degradation product peaks. Peak purity analysis should be performed on the parent peak in the stressed samples.

Data Presentation: Degradation Profile

The results of the forced degradation studies should be summarized in a table. While specific degradation products for this compound are not documented in the available literature, the table below illustrates how the data should be presented.

| Stress Condition | Conditions | % Degradation (Illustrative) | Number of Degradants (Illustrative) |

| Acid Hydrolysis | 0.1 N HCl, 80 °C, 24 h | 15% | 2 |

| Base Hydrolysis | 0.1 N NaOH, 60 °C, 8 h | 25% | 3 |

| Neutral Hydrolysis | Water, 80 °C, 72 h | <5% | 1 |

| Oxidation | 3% H₂O₂, RT, 24 h | 18% | 2 |

| Photolysis (Solid) | ICH Q1B | 8% | 1 |

| Photolysis (Solution) | ICH Q1B | 12% | 2 |

| Thermal (Solid) | 100 °C, 48 h | 10% | 1 |

Visualization of Workflows

Diagram 1: Solubility Determination Workflow

Caption: Forced degradation study and analysis workflow.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. This guide has outlined the fundamental principles and detailed methodologies for conducting these critical studies. The tautomeric nature of this compound must be considered at every stage of analysis. While specific experimental data for this compound is limited in public literature, the protocols provided herein offer a robust framework for researchers to generate the necessary data. By systematically evaluating its solubility profile and degradation pathways, scientists can make informed decisions to optimize formulations, ensure product quality, and ultimately, advance the development of new and effective therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chembk. 2,3-Dihydroxypyridine. [Link]

-

LookChem. Ionization effects on the sensitized photooxidation of 2,3-dihydroxypyridine and 2,4-dihydroxypyridine: a kinetic study. [Link]

-

ResearchGate. (PDF) Ionization effects on the sensitized photooxidation of 2,3-dihydroxypyridine and 2,4-dihydroxypyridine: A kinetic study. [Link]

-

Solubility of Things. Pyrazine. [Link]

-

OMICS Online. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

-

Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]

-

Acros Pharmatech. 2,3-Dihydroxypyridine. [Link]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

ResearchGate. Forced degradation studies. [Link]

-

Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]

-

CORE. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

PubMed Central. Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway. [Link]

-

Eawag-BBD. 4-Hydroxypyridine Degradation Pathway. [Link]

-

ResearchGate. pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. [Link]

-

SpringerLink. Oxidation with the “O2−H2O2—vanadium complex—pyrazine-2-carboxylic acid” reagent. [Link]

-

Sahu, S. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 9(2), 1-12. [Link]

-

BIOSYNCE. What are the solubility characteristics of pyrazine?. [Link]

-

ResearchGate. Oxidation with the “O2−H2O2−VO3−−pyrazine-2-carboxylic acid” reagent. [Link]

-

BMC Chemistry. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

ASM Journals. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

-

Royal Society of Chemistry. Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.1 Main features, kinetics and mechanism of alkane hydroperoxidation. [Link]

-

PubMed Central. Heterocycles in Medicinal Chemistry. [Link]

-

PubMed. Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. [Link]

-

ResearchGate. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

-

MDPI. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. [Link]

-

MDPI. H2O2 Based Oxidation Processes for the Treatment of Real High Strength Aqueous Wastes. [Link]

-

MDPI. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]

-

PubMed. Hydrolytic degradation of nitrendipine and nisoldipine. [Link]

-

PubMed. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products. [Link]

-

PubMed. The degradation of dissolved organic nitrogen associated with melanoidin using a UV/H2O2 AOP. [Link]

-

PubMed. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]

-

International Journal of Research and Analytical Reviews. SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]

-

PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]

-

ResearchGate. Photodegradation study of some triazine-type herbicides. [Link]

-

PubMed Central. Characterization of Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine (RDX) with Municipal Anaerobic Sludge. [Link]

-

MDPI Journals. Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. [Link]

Sources

A Technical Guide to the Theoretical and Computational Investigation of Pyrazine-2,3-diol: Structure, Properties, and Reactivity

Abstract

Pyrazine-2,3-diol, a heterocyclic compound of significant interest in medicinal and materials chemistry, presents a fascinating case of tautomerism that dictates its electronic, spectroscopic, and reactive properties. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the nuanced characteristics of this molecule. We delve into the intricate details of its tautomeric equilibrium, validated by both computational predictions and experimental findings. Furthermore, this guide explores the molecule's spectroscopic signatures, non-linear optical (NLO) potential, and chemical reactivity, offering insights for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of this compound

Pyrazine and its derivatives are integral components in a vast array of biologically active compounds and functional materials.[1][2] Their unique electronic properties, stemming from the presence of two nitrogen atoms in a six-membered aromatic ring, make them versatile scaffolds in medicinal chemistry and materials science.[3] this compound, in particular, serves as a key precursor in the synthesis of various functional molecules and exhibits intriguing structural dynamics due to proton tautomerism. Understanding the fundamental aspects of its structure, stability, and reactivity is paramount for its effective utilization. Computational chemistry offers a powerful lens through which to examine these properties at a molecular level, providing insights that complement and guide experimental investigations.

The Dynamic Nature of this compound: A Tale of Tautomers

A central feature of this compound is its existence as a mixture of tautomeric forms in equilibrium. The three primary tautomers are the dihydroxy, hydroxyoxo, and dioxo forms. The relative stability of these tautomers is highly dependent on the surrounding environment (gas phase vs. solvent) and is a key determinant of the molecule's overall behavior.

Tautomeric Forms and Their Interconversion

Theoretical studies have been instrumental in dissecting the energetic landscape of this compound tautomerism.[4][5] Computational models predict that in the gas phase, the intramolecularly hydrogen-bonded hydroxyoxo and the α-diketo (dioxo) tautomers are the most stable species.[5] However, in solution, particularly in polar solvents, the equilibrium shifts significantly. The more polar dioxo form is found to be the most stable structure in solution, with its stability increasing by as much as 16 kcal/mol compared to the gas phase.[4] This solvent-induced stabilization is attributed to the larger dipole moments of the hydroxyoxo and dioxo tautomers.[5]

Caption: Tautomeric equilibrium of this compound.

Computational Protocol for Tautomer Stability Analysis

A robust computational workflow is essential for accurately predicting the relative stabilities of the tautomers. Density Functional Theory (DFT) has emerged as a reliable and computationally efficient method for such investigations.

Step-by-Step Methodology:

-

Geometry Optimization: The molecular geometries of all possible tautomers are optimized without any symmetry constraints. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a commonly employed and effective choice for this purpose.[5][6]

-

Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Solvent Effects: To model the influence of a solvent, the Polarizable Continuum Model (PCM) is frequently used.[6] This method implicitly accounts for the bulk solvent effects on the solute's electronic structure and energy.

-

Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine the relative energies of the tautomers in both the gas phase and in solution. The tautomer with the lowest energy is predicted to be the most stable.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Semiempirical and Ab Initio Calculations of Tautomerism in 2,3-Dihydroxypyrazine - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Unassuming Core: A Technical Guide to the Discovery and Natural Occurrence of Pyrazine-2,3-diol

Executive Summary

Pyrazine-2,3-diol, also known by its tautomeric form 1,4-dihydropyrazine-2,3-dione, represents a fundamental scaffold within the vast chemical family of pyrazines. While its substituted derivatives are celebrated for their profound impact on flavor chemistry and pharmacology, the parent molecule remains a subject of nuanced scientific inquiry. This guide provides an in-depth exploration of the discovery of this compound, detailing the foundational synthetic routes that first brought it to light. Furthermore, it critically examines the evidence—and conspicuous lack thereof—for its natural occurrence, postulating its role as a transient, often unobserved, intermediate in the complex tapestry of the Maillard reaction. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this core heterocyclic compound.

Chemical Identity and Structural Plasticity

This compound is a heterocyclic organic compound with the chemical formula C₄H₄N₂O₂.[1] A key feature of this molecule is its existence in multiple tautomeric forms, primarily the diol and dione structures. Theoretical studies have delved into the relative stabilities of these forms, highlighting the predominance of the 1,4-dihydropyrazine-2,3-dione tautomer.[2][3][4] This tautomerism is critical to its chemical reactivity and potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₂ | PubChem[1] |

| Molecular Weight | 112.09 g/mol | PubChem[1] |

| IUPAC Name | 1,4-dihydropyrazine-2,3-dione | PubChem[1] |

| CAS Number | 931-18-0 | PubChem[1] |

| Synonyms | This compound, 2,3-Dihydroxypyrazine | PubChem[1] |

| Melting Point | >300 °C | ChemicalBook |

The inherent structure, featuring both hydrogen bond donors (N-H) and acceptors (C=O), provides the molecule with the potential for forming complex intermolecular networks, influencing its physical properties such as its high melting point and solubility.

Caption: Tautomeric forms of C₄H₄N₂O₂.

Foundational Synthesis: The Emergence of a Scaffold

The discovery of this compound is intrinsically linked to the broader exploration of pyrazine chemistry in the mid-20th century. While a single "discovery" paper is not apparent, its preparation arises logically from established principles of heterocyclic synthesis. The most classical and illustrative approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[5]

A historically significant and versatile precursor for pyrazine synthesis is 2,3-diaminomaleonitrile (DAMN).[6][7][8] The synthesis of this compound can be achieved through a logical, multi-step pathway starting from DAMN.

Caption: Synthesis of this compound from DAMN.

Experimental Rationale and Protocol

The causality behind this synthetic choice is robust. 2,3-Diaminomaleonitrile provides the core N-C-C-N backbone, and its condensation with glyoxal, the simplest 1,2-dicarbonyl, is a direct method to form the pyrazine ring. The nitrile groups are then hydrolyzed to carboxylic acids, which can subsequently decarboxylate under thermal conditions, though in this case, they are hydrolyzed to the target diol.

Protocol: Synthesis via Diaminomaleonitrile Condensation and Hydrolysis

-

Step 1: Condensation Reaction.

-

To a solution of 2,3-diaminomaleonitrile (1.0 eq) in ethanol, add an aqueous solution of glyoxal (1.1 eq).

-

The causality here is the nucleophilic attack of the amino groups on the electrophilic carbonyl carbons of glyoxal. Ethanol serves as a suitable solvent for both reactants.

-

Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The intermediate, Pyrazine-2,3-dicarbonitrile, will precipitate and can be isolated by filtration.[9]

-

-

Step 2: Hydrolysis.

-

Suspend the isolated Pyrazine-2,3-dicarbonitrile in a solution of aqueous hydrochloric acid (e.g., 6M HCl).

-

The choice of strong acid is to facilitate the complete hydrolysis of the stable nitrile functional groups to carboxylic acids, which are then converted to the hydroxyl groups in the final product.

-

Heat the suspension under reflux for 6-12 hours until the solid fully dissolves and gas evolution (CO₂) ceases.

-

Cool the solution and neutralize carefully with a base (e.g., NaOH or NH₄OH) to precipitate the this compound.

-

The product can be collected by filtration, washed with cold water, and dried. Recrystallization from hot water or ethanol/water can be performed for further purification.

-

This self-validating protocol relies on the predictable and well-documented reactivity of the functional groups involved, ensuring a reliable route to the target scaffold.

The Enigma of Natural Occurrence

While the chemical literature is replete with examples of naturally occurring pyrazines, these are almost exclusively alkyl-, methoxy-, or otherwise substituted derivatives.[10][11] These compounds are key contributors to the desirable aromas of roasted, toasted, and fermented foods like coffee, peanuts, bread, and cocoa.[12] They are primarily formed through the Maillard reaction between amino acids and reducing sugars.[13]

Despite extensive analysis of food volatiles, there is a notable absence of reports identifying this compound as a naturally occurring compound. This suggests that if it is formed, it is either a highly transient intermediate that reacts further or it exists at concentrations below the detection limits of standard analytical methods.[13]

Hypothetical Formation in the Maillard Reaction

We can postulate a plausible pathway for the formation of this compound as an intermediate within the Maillard reaction cascade. The reaction between the simplest amino acid, glycine, and a simple dicarbonyl like glyoxal could theoretically lead to its formation.

Caption: Hypothetical formation of this compound.

In this pathway, two molecules of an aminoketone intermediate, formed from glycine and glyoxal, could dimerize and condense to form the dihydropyrazine ring, which upon oxidation would yield this compound. However, the high reactivity of this diol, especially at the elevated temperatures of roasting and baking, would likely lead to its immediate participation in further condensation and polymerization reactions, ultimately forming the complex brown polymers known as melanoidins.

Analytical Strategies for Detection

Given its polar nature and potential for low abundance, detecting this compound in a complex natural matrix like food would require a targeted and sensitive analytical approach. Standard methods used for volatile alkylpyrazines (e.g., headspace GC-MS) would be ineffective.

A robust analytical workflow would likely employ liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for the detection of this compound.

Protocol: Targeted LC-MS/MS Analysis

-

Sample Preparation: An aqueous or polar solvent (e.g., methanol/water) extraction would be necessary to isolate the polar this compound from the matrix.

-

Cleanup: A Solid Phase Extraction (SPE) step using a polar or mixed-mode sorbent would be critical to remove interfering matrix components like sugars, salts, and other polar metabolites.

-

Chromatography: Separation would be achieved using either Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a polar-embedded column, using an aqueous mobile phase.

-

Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode would provide the necessary selectivity and sensitivity. This requires a certified reference standard of this compound to determine the specific precursor-product ion transitions and retention time for unambiguous identification and quantification.

Conclusion and Outlook

This compound stands as a foundational structure in heterocyclic chemistry, accessible through classical condensation reactions. Its discovery was a step in the systematic exploration of pyrazine synthesis that has since blossomed into a field with immense importance in both medicinal and flavor chemistry. While the molecule itself appears to elude detection in natural systems, its significance should not be understated. It serves as a crucial conceptual link in understanding the potential intermediates in complex chemical processes like the Maillard reaction. For researchers in drug discovery, the 1,4-dihydropyrazine-2,3-dione core offers a synthetically accessible scaffold, rich in hydrogen bonding capabilities, presenting a valuable starting point for the design of novel bioactive agents. Future research employing highly sensitive, targeted analytical methods may yet unveil the transient existence of this core pyrazine in a natural context, finally solving the enigma of its apparent absence.

References

- El-Nahas, A. M., & Hirao, K. (1999). A theoretical study on 2-hydroxypyrazine and 2,3-dihydroxypyrazine: tautomerism, intramolecular hydrogen bond, solvent effects. Journal of Molecular Structure: THEOCHEM, 459(1-3), 229-237.

-

Bentham Science Publisher. (2021). The Situation of Small Molecules Targeting Key Proteins in combatting SARS-CoV-2: Synthesis, Metabolic Pathway, Mechanism of Action, and Potential Therapeutic Applications. Available at: [Link]

-

Crimson Publishers. (2020). Repurposing of Heterocyclic Compounds as Anti- COVID-19 (SARS-Cov-2) Therapeutics: A Review. Available at: [Link]

-

ACS Publications. The Nitration of 2-Hydroxy-5,6-diphenylpyrazine and 2-Hydroxy-3,6-diphenylpyrazine. Available at: [Link]

-

ResearchGate. Ahmed EL-NAHAS | Professor | Menoufia University, Shibīn al Kawm | Department of Chemistry. Available at: [Link]

- Ong, P. K., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Oriental Journal of Chemistry, 33(1), 59-75.

- Feng, X., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.

-

ResearchGate. New syntheses and solid state fluorescence of azomethine dyes derived from diaminomaleonitrile and 2,5-diamino-3,6-dicyanopyrazine. Available at: [Link]

-

ResearchGate. The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. | Request PDF. Available at: [Link]

-

Slideshare. Synthesis and reactions of Pyrazine. Available at: [Link]

-

ResearchGate. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods | Request PDF. Available at: [Link]

-

PubMed. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Available at: [Link]

-

ResearchGate. (PDF) One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation. Available at: [Link]

-

Science of Synthesis. 6.2.2. Pyrazines. Available at: [Link]

-

ResearchGate. Pyrazines in foods: An update | Request PDF. Available at: [Link]

-

National Institutes of Health. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Available at: [Link]

-

Scilit. ODOR THRESHOLD LEVELS OF PYRAZINE COMPOUNDS AND ASSESSMENT OF THEIR ROLE IN THE FLAVOR OF ROASTED FOODS. Available at: [Link]

-

MDPI. Naturally Occurring Oxazole-Containing Peptides. Available at: [Link]

-

ResearchGate. Synthesis of the first mixed-donor spiro-linked macrocyclic tetralactams. Available at: [Link]

-

ResearchGate. Three 'typical' response profiles over time to pyrazine (filled...). Available at: [Link]

-

National Institutes of Health. This compound | C4H4N2O2 | CID 2774693 - PubChem. Available at: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. biomedres.us [biomedres.us]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. scilit.com [scilit.com]

- 12. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pyrazine Core in Biological Systems: Mechanistic Insights Using Pyrazine-2,3-diol as a Foundational Scaffold

An In-Depth Technical Guide

Part 1: The Pyrazine Scaffold: Chemical Properties and Significance

The pyrazine heterocycle is a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation.[1] This arrangement makes the ring electron-deficient, influencing its chemical reactivity and, critically, its ability to interact with biological macromolecules.[1] Its structural similarity to benzene, pyridine, and pyrimidine has led to its use as a bioisostere in drug design.

Pyrazine-2,3-diol (CAS: 931-18-0) represents one of the simplest oxygenated forms of pyrazine.[2] It exists in a tautomeric equilibrium with its dione form, 1,4-dihydropyrazine-2,3-dione.[2] This structural duality is crucial, as the hydroxyl (diol) and keto (dione) groups offer different hydrogen bonding capabilities, potentially altering target engagement.

-

SMILES: C1=CNC(=O)C(=O)N1[2]

-

Molecular Formula: C4H4N2O2[2]

-

Synonyms: 2,3-dihydroxypyrazine, 1,4-dihydropyrazine-2,3-dione, 2,3-pyrazinediol[2]

The significance of the pyrazine scaffold is underscored by its presence in several FDA-approved drugs, including the first-in-class proteasome inhibitor Bortezomib (for multiple myeloma) and the sulfonylurea antidiabetic Glipizide .[3] These examples highlight the versatility of the pyrazine core in targeting diverse biological pathways.

Part 2: Mechanisms of Action of Pyrazine-Containing Compounds

While direct mechanistic data on this compound is sparse, a wealth of information on its derivatives provides a clear picture of how the pyrazine core contributes to biological activity. The predominant mechanism is competitive enzyme inhibition, particularly within the kinase family.

Kinase Inhibition

Kinases are a major class of drug targets, and the pyrazine scaffold is a common feature in many kinase inhibitors.[4] The electron-deficient nature of the pyrazine ring and the precise geometry of its nitrogen atoms make it an excellent "hinge-binder." The nitrogen atoms can act as hydrogen bond acceptors, forming critical interactions with the amino acid backbone in the hinge region of the kinase ATP-binding pocket. This anchors the inhibitor and allows other parts of the molecule to make further affinity-driving contacts.

Key Examples:

-

c-Met and VEGFR-2 Inhibition: Novel[2][5][6]triazolo[4,3-a]pyrazine derivatives have been developed as dual inhibitors of the c-Met and VEGFR-2 tyrosine kinases.[7][8] The lead compound 17l from this series showed potent, dose-dependent inhibition of tumor cell proliferation (IC50 ≈ 1 µM in A549 cells) and was confirmed to inhibit the phosphorylation of c-Met and its downstream signaling proteins, ERK1/2 and AKT.[7][8]

-

SHP2 Inhibition: The SHP2 protein, a non-receptor protein tyrosine phosphatase, is a key node in the RAS-ERK signaling pathway and a target in oncology.[9] Pyrazine-based compounds have been designed as allosteric inhibitors of SHP2, demonstrating cytotoxic effects on cancer cell lines like MCF7 and HCT116 at nanomolar to low micromolar concentrations.[9][10]

-

FGFR and ALK Inhibition: Pyrrolo[2,3-b]pyrazines have been patented as irreversible FGFR kinase inhibitors, while other pyrazine derivatives show potent activity against anaplastic lymphoma kinase (ALK).[4][11]

The following diagram illustrates the generalized mechanism of pyrazine-based kinase inhibition.

Caption: Generalized interaction of a pyrazine-based inhibitor with a kinase active site.

Other Biological Activities

Beyond kinase inhibition, the pyrazine scaffold is associated with a broad range of biological effects, as summarized in the table below.

| Compound Class / Derivative | Biological Activity | Target/Mechanism (if known) | Potency Range (IC50/EC50) | Reference(s) |

| Bortezomib | Anticancer (Multiple Myeloma) | 26S Proteasome Inhibition | - | [3] |

| Cinnamic acid-pyrazine hybrids | Anti-HCV | NS5B RdRp Inhibition | 0.69 - 58 µM | [12] |

| Ligustrazine-chalcone hybrids | Anticancer (Breast, Lung, Liver) | Cytotoxicity, Apoptosis Induction | 0.99 - 9.99 µM | [1] |

| Pyrido[2,3-b]pyrazine derivatives | Antibacterial (Xoo, Xoc) | Inhibition of cell membrane/polysaccharide production | 0.79 - 8.85 µg/mL | [13] |

| Pyrido[2,3-b]pyrazine derivatives | Antiviral (HCMV) | DNA Polymerase Inhibition | 0.33 µM | [14] |

| Paeonol-pyrazine hybrid | Anti-inflammatory | Inhibition of LPS-induced NO production | 56.32% inhibition at 20 µM | [1] |

Part 3: Proposed Research Workflow for this compound

For researchers interested in the untapped potential of this compound, a structured, hypothesis-driven approach is essential. The following workflow outlines a logical progression from initial screening to mechanism of action studies, grounded in established methodologies.

Caption: Proposed experimental workflow for investigating the bioactivity of this compound.

Detailed Experimental Protocol: Western Blot for Pathway Analysis

This protocol describes a self-validating system to determine if this compound affects common signaling pathways like PI3K/AKT and MAPK/ERK, which are frequently modulated by pyrazine-based kinase inhibitors.[8]

Objective: To assess the phosphorylation status of key signaling proteins (e.g., p-AKT, p-ERK) in a relevant cancer cell line (e.g., A549) following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Plate A549 cells in 6-well plates at a density of 5x10^5 cells/well and allow them to adhere overnight.

-

Starve the cells in serum-free media for 12-24 hours to reduce basal phosphorylation levels.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to induce pathway activation. Include an unstimulated, untreated control.

-

-

Protein Extraction:

-

Aspirate media and wash cells twice with ice-cold PBS.

-

Lyse the cells directly in the well with 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-AKT Ser473, anti-total-AKT, anti-p-ERK1/2, anti-total-ERK1/2, and anti-β-Actin as a loading control).

-

Wash the membrane 3x with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the resulting signal using a digital imager or X-ray film.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal and then to the loading control (β-Actin).

-

Self-Validation and Trustworthiness: This protocol includes critical controls for robust data interpretation. The inclusion of total protein antibodies (total-AKT, total-ERK) ensures that any observed decrease in the phosphorylated signal is due to inhibition of the pathway, not a general decrease in protein expression. The loading control (β-Actin) confirms equal protein loading across all lanes. The stimulated and unstimulated controls validate that the assay can detect both the activation and inhibition of the pathway.

Part 4: Conclusion and Future Directions

The pyrazine scaffold is an undeniably important building block in modern medicinal chemistry. Its derivatives have shown remarkable efficacy against a range of diseases by targeting key cellular enzymes and pathways.[15][12][16] While the specific mechanism of action for the foundational molecule, this compound, remains to be fully elucidated, the extensive data from its more complex relatives strongly suggest its potential lies in enzyme inhibition, likely through hydrogen bond interactions mediated by its nitrogen and oxygen atoms.

The workflows and protocols detailed in this guide provide a clear and robust framework for the scientific community to systematically investigate this compound and other simple, under-explored heterocyclic compounds. Such foundational research is critical, as it can uncover novel biological activities and provide the starting points for the next generation of pyrazine-based therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of pyrazine‐(2,3)‐diones.... Retrieved from [Link]

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Retrieved from [Link]

-

MDPI. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Retrieved from [Link]

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440. Retrieved from [Link]

-

ResearchGate. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (2025). Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PMC. Retrieved from [Link]

-

PubMed. (2017). Design, synthesis and biological activity of 3-pyrazine-2-yl-oxazolidin-2-ones as novel, potent and selective inhibitors of mutant isocitrate dehydrogenase 1. Retrieved from [Link]

-

MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Retrieved from [Link]

-

MDPI. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 25(1), 33. Retrieved from [Link]

-

Frontiers. (2022). Design, Synthesis, and Biological Evaluation of[2][5][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]

-

PubMed. (2023). Pharmacological activity and mechanism of pyrazines. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of[2][5][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]

-

PubMed. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

-

OUCI. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. Retrieved from [Link]

-

PubMed. (2015). Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][2][5][6]triazine as inhibitors of anaplastic lymphoma kinase. Retrieved from [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]

- 2. This compound | C4H4N2O2 | CID 2774693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 8. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][1,2,4]triazine as inhibitors of anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Tautomerism of Pyrazine-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the tautomeric phenomena observed in pyrazine-2,3-diol. By delving into the structural nuances, influential factors, and analytical methodologies, this document serves as a critical resource for professionals engaged in research and development where pyrazine scaffolds are of interest.

Introduction: The Significance of Tautomerism in this compound

This compound, a key heterocyclic compound, is a structural motif present in numerous biologically active molecules and pharmaceutical agents.[1] Its utility in drug design and development is, in part, governed by its capacity to exist in different tautomeric forms. Tautomers, as constitutional isomers that readily interconvert, can exhibit distinct physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capabilities. These differences can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. A thorough understanding of the tautomeric equilibrium of this compound is therefore paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics.

This compound primarily exhibits keto-enol and amide-imidol tautomerism, leading to a dynamic equilibrium between several forms. The predominant tautomers are the diketo form (1,4-dihydropyrazine-2,3-dione), the enol-keto form (3-hydroxy-1H-pyrazin-2-one), and the diol form (this compound). The relative stability and prevalence of these tautomers are dictated by a delicate interplay of intramolecular and intermolecular forces, which can be modulated by the surrounding environment.

The Tautomeric Landscape of this compound

The tautomerism of this compound involves the migration of a proton and the concomitant shift of double bonds. The principal equilibrium is between the diketo, enol-keto, and diol forms.

Diagram: Tautomeric Equilibrium of this compound

Caption: The principal tautomeric forms of this compound.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and is influenced by several factors:

-

Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing different tautomers.[2] Polar protic solvents, such as water and alcohols, can form hydrogen bonds with the carbonyl and hydroxyl groups, thereby influencing the relative stability of the keto and enol forms. Generally, polar solvents tend to favor the more polar diketo tautomer.

-

pH: The pH of the medium can significantly alter the tautomeric equilibrium by influencing the protonation state of the molecule. In acidic or basic conditions, the molecule can exist in its protonated or deprotonated forms, which in turn shifts the equilibrium towards the tautomer that is more stable in that particular ionic state.

-

Temperature: Temperature can affect the equilibrium constant of the tautomerization reaction. Typically, an increase in temperature will favor the formation of the higher-energy tautomer.

-

Intramolecular Hydrogen Bonding: The possibility of forming intramolecular hydrogen bonds can stabilize certain tautomers. For instance, the enol-keto form can be stabilized by a hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen.

Synthesis of this compound

A reliable synthesis of the diketo tautomer, 1,4-dihydropyrazine-2,3-dione, is essential for its study. A plausible synthetic route involves the condensation of an appropriate 1,2-dicarbonyl compound with a 1,2-diamine. A general procedure is outlined below, adapted from methods for synthesizing similar dihydropyrazine derivatives.[3]

Experimental Protocol: Synthesis of 1,4-Dihydropyrazine-2,3-dione

Materials:

-

Oxalyl chloride

-

Ethylenediamine

-

Anhydrous diethyl ether

-

Triethylamine

Procedure:

-

Step 1: Preparation of the Diamide. A solution of ethylenediamine in anhydrous diethyl ether is cooled to 0°C in an ice bath.

-

To this cooled solution, a solution of oxalyl chloride in anhydrous diethyl ether is added dropwise with constant stirring.

-

A stoichiometric amount of triethylamine is then added to neutralize the HCl formed during the reaction.

-

The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The resulting precipitate (the diamide intermediate) is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Step 2: Cyclization. The dried diamide is then heated under vacuum to induce cyclization, yielding 1,4-dihydropyrazine-2,3-dione.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.

Characterization: The final product should be characterized by melting point determination, and its structure confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Analysis of Tautomerism

UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for investigating tautomeric equilibria.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to identify and quantify the different tautomers in solution, as each tautomer will exhibit a characteristic absorption spectrum.

Experimental Protocol: UV-Vis Spectroscopic Analysis

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare solutions of this compound of a known concentration (e.g., 1 x 10⁻⁴ M) in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the spectra to identify the absorption maxima (λmax) for each tautomer. The relative intensities of the absorption bands can be used to estimate the equilibrium constant (Keq) in each solvent.

Expected Observations: The diketo form is expected to have a λmax at a shorter wavelength compared to the more conjugated enol and diol forms. By comparing the spectra in different solvents, the effect of solvent polarity on the tautomeric equilibrium can be elucidated. For instance, a blue shift (shift to shorter wavelength) in a more polar solvent would suggest stabilization of the ground state of the absorbing species, which can provide insights into the nature of the electronic transitions of each tautomer.[4]

Table 1: Expected UV-Vis Absorption Maxima for this compound Tautomers

| Tautomer | Expected λmax Range (nm) | Notes |

| 1,4-Dihydropyrazine-2,3-dione (Diketo) | 280 - 310 | Absorption due to n → π* transitions of the carbonyl groups. |

| 3-Hydroxy-1H-pyrazin-2-one (Enol-keto) | 320 - 350 | Extended conjugation leads to a bathochromic (red) shift. |

| This compound (Diol) | 340 - 370 | Further extended π-system results in absorption at longer wavelengths. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of tautomers in solution. ¹H and ¹³C NMR spectra provide distinct signals for each tautomer, and the integration of these signals allows for the quantification of their relative populations.

Experimental Protocol: NMR Spectroscopic Analysis

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to assess the solvent effect on the tautomeric equilibrium.

-

Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous signal assignment.

-

Data Analysis: Identify the characteristic chemical shifts and coupling constants for each tautomer. The relative integrals of the signals corresponding to each tautomer can be used to calculate the equilibrium constant.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Tautomers

| Tautomer | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |

| 1,4-Dihydropyrazine-2,3-dione | ~7.0-7.5 (vinyl H), ~8.0-9.0 (NH) | ~160-170 (C=O), ~120-130 (vinyl C) |

| 3-Hydroxy-1H-pyrazin-2-one | ~6.5-7.0 (vinyl H), ~9.0-10.0 (NH), ~10.0-11.0 (OH) | ~150-160 (C=O), ~140-150 (C-OH), ~110-120 (vinyl C) |

| This compound | ~6.0-6.5 (vinyl H), ~11.0-12.0 (OH) | ~145-155 (C-OH), ~100-110 (vinyl C) |

Computational Chemistry as a Predictive Tool

Computational methods, such as Density Functional Theory (DFT), are invaluable for complementing experimental studies. These calculations can provide insights into the relative energies and stabilities of the different tautomers in the gas phase and in solution (using continuum solvent models).[3] Calculated NMR chemical shifts and UV-Vis absorption spectra can also aid in the interpretation of experimental data.

Diagram: Workflow for Combined Experimental and Computational Analysis

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 2. Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rep-dspace.uminho.pt [rep-dspace.uminho.pt]

- 4. chemistry.montana.edu [chemistry.montana.edu]

Unveiling the Solid-State Architecture of Pyrazine-2,3-diol: A Comprehensive Crystallographic and Spectroscopic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Pyrazine-2,3-diol, a heterocyclic compound of significant interest in medicinal chemistry and materials science, exhibits a fascinating solid-state structure governed by tautomerism and a robust network of intermolecular interactions. This technical guide provides a comprehensive analysis of the crystal structure of this compound, integrating crystallographic data with theoretical and spectroscopic insights. We delve into the critical aspects of its synthesis and crystallization, the intricacies of its three-dimensional architecture as determined by X-ray diffraction, and the corroborative evidence from computational and spectroscopic techniques. This document is intended to serve as a detailed resource for researchers seeking a deeper understanding of the solid-state properties of this important molecule.

Introduction: The Significance of this compound and the Imperative of Crystal Structure Analysis

The pyrazine scaffold is a ubiquitous motif in numerous biologically active compounds and functional materials.[1] this compound, with its potential for diverse chemical modifications and its capacity for forming stable complexes, is a particularly valuable building block. Understanding its precise three-dimensional structure in the solid state is paramount for several reasons:

-

Drug Design and Development: The spatial arrangement of atoms and the nature of intermolecular interactions directly influence a molecule's ability to bind to biological targets. A detailed crystal structure provides the foundational data for structure-activity relationship (SAR) studies and rational drug design.

-

Polymorphism and Solid-State Properties: The crystalline form of a compound can significantly impact its physical properties, including solubility, stability, and bioavailability. Crystal structure analysis is the definitive method for identifying and characterizing different polymorphs.

-

Materials Science: The way molecules pack in a crystal dictates the material's bulk properties. For this compound, this includes its potential applications in coordination polymers and functional organic materials.

A crucial aspect of this compound's chemistry is its potential for tautomerism. It can theoretically exist in several forms, including the diol, dioxo (keto), and keto-enol tautomers. Determining which tautomer predominates in the solid state is a primary objective of its crystal structure analysis and has significant implications for its chemical reactivity and hydrogen bonding capabilities.

Synthesis and Single Crystal Growth: The Gateway to Crystallographic Analysis

The successful determination of a crystal structure is contingent upon the availability of high-quality single crystals. While numerous synthetic routes to pyrazine derivatives have been reported, a specific, detailed protocol for the synthesis and subsequent growth of diffraction-quality single crystals of 1,4-dihydropyrazine-2,3-dione is not extensively documented in readily available literature.[2][3][4] However, a general and plausible pathway can be outlined based on established organic synthesis principles.

A Plausible Synthetic Pathway

A common route to 1,4-dihydropyrazine-2,3-diones involves the condensation of an α-diaminoketone or a related precursor. A potential synthetic approach is depicted below:

Figure 1: A generalized workflow for the synthesis and crystallization of 1,4-dihydropyrazine-2,3-dione.

Experimental Protocol: Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[5] The following is a generalized protocol based on common crystallization techniques that can be adapted for this compound. The key is to achieve slow supersaturation of a solution of the purified compound.

Step-by-Step Methodology:

-